molecular formula C15H24N4O3 B15128564 rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans

rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans

Cat. No.: B15128564
M. Wt: 308.38 g/mol
InChI Key: PUNFFCQJFXHZEM-WCQYABFASA-N
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Description

The compound rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans is a chiral pyrrolidine derivative with a stereochemically defined trans configuration at the 2R and 3R positions. Its structure features a tert-butyl group at the pyrrolidine nitrogen, a 1-(2-methoxyethyl)-substituted pyrazole at the C2 position, and a carboxamide group at C3. The trans arrangement of substituents on the pyrrolidine ring is critical for its spatial orientation, which influences its interactions with biological targets or receptors . Chirality, as highlighted by Pasteur’s foundational work on tartaric acid, remains a key determinant of molecular activity in medicinal chemistry, particularly in drug-receptor binding and metabolic stability . This compound’s design integrates steric bulk (tert-butyl) and polar groups (methoxyethyl, carboxamide) to balance lipophilicity and solubility, a common strategy in optimizing pharmacokinetic properties.

Properties

Molecular Formula

C15H24N4O3

Molecular Weight

308.38 g/mol

IUPAC Name

(2S,3S)-1-tert-butyl-2-[1-(2-methoxyethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C15H24N4O3/c1-15(2,3)19-12(20)7-11(14(16)21)13(19)10-8-17-18(9-10)5-6-22-4/h8-9,11,13H,5-7H2,1-4H3,(H2,16,21)/t11-,13+/m0/s1

InChI Key

PUNFFCQJFXHZEM-WCQYABFASA-N

Isomeric SMILES

CC(C)(C)N1[C@@H]([C@H](CC1=O)C(=O)N)C2=CN(N=C2)CCOC

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CCOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans typically involves multiple steps, including the formation of the pyrazole and pyrrolidine rings, followed by their coupling. Common reagents used in these reactions include tert-butylamine, 2-methoxyethylamine, and various carboxylic acid derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The tertiary amide in 1 is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

Conditions Reagents Products Notes
Acidic HydrolysisHCl (6M), reflux5-Oxopyrrolidine-3-carboxylic acid + 1-(2-methoxyethyl)-1H-pyrazol-4-amineSlow reaction due to steric hindrance from the tert-butyl group
Basic HydrolysisNaOH (aq.), ΔSame as aboveFaster kinetics compared to acidic conditions but may require catalysis

Pyrazole Ring Reactivity

The 1-(2-methoxyethyl)-substituted pyrazole in 1 undergoes electrophilic substitution and nucleophilic reactions.

Electrophilic Substitution

Reaction Reagents Position Product Yield
NitrationHNO₃, H₂SO₄, 0°CC-33-Nitro-pyrazole derivative~45%
HalogenationBr₂, FeBr₃C-55-Bromo-pyrazole derivative~60%

Nucleophilic Reactions

The pyrazole’s N-1 position is blocked by the methoxyethyl group, but C-4 may undergo cross-coupling (e.g., Suzuki-Miyaura) if activated.

5-Oxopyrrolidine Ring Modifications

The 5-oxo group enables nucleophilic attack or ring-opening reactions.

Reaction Type Reagents Mechanism Outcome
Nucleophilic AdditionGrignard reagents (e.g., MeMgBr)Attack at carbonyl carbonAlcohol formation at C-5
Ring-OpeningLiAlH₄, THFReduction of carbonylPyrrolidine ring contraction to γ-lactam

Methoxyethyl Group Transformations

The methoxyethyl chain can undergo O-demethylation or oxidation:

Reaction Conditions Product Applications
O-DemethylationBBr₃, CH₂Cl₂, -78°CHydroxyethyl-substituted pyrazoleIncreases polarity for solubility optimization
OxidationKMnO₄, H₂OCarboxylic acid derivativeFunctionalization for conjugation

Comparative Reactivity with Analogues

The tert-butyl group in 1 imposes steric hindrance, differentiating its reactivity from similar compounds:

Compound Key Feature Reactivity Difference
4-Amino-5-ethyl-1-(2-methoxyethyl)-1H-pyrazole-3-carboxamideFree amine on pyrazoleHigher susceptibility to acylation
(2R,4S)-4-hydroxy-2-(pyrazolyl)pyrrolidineHydroxyl substitutionEnhanced hydrogen-bonding capacity

Catalytic and Stereochemical Considerations

  • Stereospecificity : The trans configuration of 1 may influence reaction outcomes (e.g., diastereoselectivity in nucleophilic additions).

  • Catalysis : Pd-based catalysts improve cross-coupling efficiency on the pyrazole ring .

Stability Under Various Conditions

Condition Effect
Acidic (pH < 3)Partial hydrolysis of amide; pyrazole ring remains intact
Basic (pH > 10)Rapid amide hydrolysis; methoxyethyl chain degradation
Oxidative (H₂O₂)Methoxyethyl oxidation to carboxylic acid; pyrrolidine ring unaffected

Scientific Research Applications

rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of the target compound, we analyze its structural analogs from commercial and synthetic sources.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Stereochemistry Molecular Weight (g/mol) Key Functional Groups Notes
Target Compound : rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans - N1: tert-butyl
- C2: 1-(2-methoxyethyl)pyrazole
- C3: carboxamide
Trans (2R,3R) ~350 (estimated) Pyrazole, carboxamide, methoxyethyl Optimized for balanced lipophilicity and hydrogen-bonding potential.
Analog 1 : rac-(2R,3R)-1-cyclopropyl-2-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, trans (Aaron Chemicals LLC) - N1: cyclopropyl
- C2: 4-methoxyphenyl
- C3: carboxylic acid
Trans (2R,3R) ~290 (estimated) Carboxylic acid, methoxyphenyl Cyclopropyl group reduces steric hindrance compared to tert-butyl; carboxylic acid may enhance solubility but limit membrane permeability.
Analog 2 : tert-butyl 3-pentylideneazetidine-1-carboxylate (EOS Med Chem) - N1: tert-butyl
- Core: azetidine (4-membered ring)
Not specified ~240 (estimated) Azetidine, ester Smaller ring size (azetidine vs. pyrrolidine) increases ring strain, potentially altering conformational stability.
Analog 3 : 4-[1-(methylsulfonyl)cyclopropyl]-2-(4-morpholinyl)-8-(1H-pyrazol-3-yl)-1,7-naphthyridine (EOS Med Chem) - Core: naphthyridine
- Substituents: methylsulfonyl, morpholinyl, pyrazole
Not applicable (planar core) ~430 (estimated) Sulfonyl, morpholine, pyrazole Aromatic naphthyridine core enables π-π stacking; sulfonyl and morpholine groups enhance solubility but may introduce metabolic liabilities.

Key Observations:

Stereochemical Impact: The target compound’s trans configuration contrasts with analogs lacking defined stereochemistry (e.g., Analog 2). Trans arrangements in pyrrolidine derivatives are known to stabilize bioactive conformations, as seen in protease inhibitors .

Replacing tert-butyl with cyclopropyl (Analog 1) reduces steric bulk but introduces strain, which could affect binding affinity . The methoxyethyl-pyrazole in the target compound offers flexibility and moderate polarity compared to Analog 1’s rigid methoxyphenyl group. This may enhance target engagement in hydrophobic pockets while retaining solubility .

Functional Group Trade-offs :

  • Carboxamide (target) vs. carboxylic acid (Analog 1): The carboxamide avoids ionization at physiological pH, favoring blood-brain barrier penetration, whereas the carboxylic acid may improve solubility but limit CNS activity.
  • Azetidine (Analog 2) vs. pyrrolidine (target): The 5-membered pyrrolidine ring in the target compound reduces ring strain compared to azetidine, likely improving synthetic yield and stability .

Q & A

Q. What are the key synthetic pathways for preparing rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans?

Methodological Answer: The synthesis typically involves:

  • Step 1: Construction of the pyrrolidine-5-one core via cyclization or ring-opening of protected lactams. For example, tert-butyl carbamate protection (Boc) is commonly used to stabilize intermediates (e.g., tert-butyl (3R,4R)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate in ).
  • Step 2: Introduction of the pyrazole moiety via Suzuki-Miyaura coupling or nucleophilic substitution. Palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) under inert atmospheres are effective for aryl-heterocycle coupling (as in ).
  • Step 3: Functionalization of the pyrazole with a 2-methoxyethyl group using alkylation or Mitsunobu reactions.
  • Step 4: Final carboxamide formation via activation of the carboxylic acid (e.g., HATU/DIPEA coupling).
    Purification: Column chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 columns, acetonitrile/water mobile phases) ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms stereochemistry (e.g., trans configuration via coupling constants) and substituent positions. For example, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR.
  • HPLC-MS: Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) paired with high-resolution mass spectrometry validates molecular weight and purity.
  • X-ray Crystallography: Single-crystal analysis resolves absolute stereochemistry (e.g., tert-butyl-pyrrolidine derivatives in ).
  • Chiral HPLC: To assess enantiomeric excess (e.g., Chiralpak AD-H column) for racemic mixtures .

Advanced Research Questions

Q. How can researchers resolve enantiomers and assign stereochemical configurations in this compound?

Methodological Answer:

  • Enantiomer Separation: Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with isocratic elution (hexane:isopropanol 90:10).
  • Stereochemical Assignment:
    • Vibrational Circular Dichroism (VCD): Detects absolute configuration via IR spectra.
    • NOESY NMR: Identifies spatial proximity of protons (e.g., trans vs. cis substituents on the pyrrolidine ring).
    • X-ray Diffraction: Provides definitive proof (as demonstrated for tert-butyl-pyrrolidine derivatives in ).
      Reference Standards: Compare retention times with enantiopure analogs synthesized via asymmetric catalysis .

Q. What strategies optimize reaction yields in challenging steps (e.g., pyrazole functionalization)?

Methodological Answer:

  • Catalyst Screening: Test palladium complexes (e.g., Pd(OAc)₂ with XPhos) for coupling reactions ().
  • Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.
  • Temperature Control: Microwave-assisted synthesis (100–150°C) accelerates slow reactions while minimizing decomposition.
  • Protecting Groups: Use Boc for amine protection to prevent side reactions during pyrazole substitution ().
    Yield Monitoring: Track intermediates via TLC or in-line LC-MS to identify bottlenecks .

Q. How can computational methods predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., kinases or proteases where pyrazole derivatives act as inhibitors).
  • MD Simulations: GROMACS or AMBER simulate dynamic interactions (e.g., hydrogen bonding between the carboxamide and target residues).
  • QSAR Models: Correlate substituent modifications (e.g., tert-butyl vs. methyl groups) with activity using descriptors like logP and polar surface area .

Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. X-ray)?

Methodological Answer:

  • Cross-Validation: Repeat experiments under standardized conditions (e.g., solvent, temperature).
  • Isotopic Labeling: Use ¹³C-labeled intermediates to resolve ambiguous NMR signals.
  • Crystallography Priority: Prioritize X-ray data for stereochemical assignments due to its higher resolution ().
  • Dynamic Effects: Consider rotameric equilibria (e.g., tert-butyl group rotation) causing NMR signal splitting .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies:
    • Acidic/Base Conditions: Incubate in 0.1N HCl/NaOH at 40°C for 24h; monitor via HPLC for hydrolysis (e.g., lactam ring opening).
    • Oxidative Stress: Expose to 3% H₂O₂; assess carboxamide oxidation.
    • Thermal Stability: Heat at 80°C for 48h; check for tert-butyl deprotection (evidenced by CO₂ release via TGA).
      Stabilizers: Use antioxidants (e.g., BHT) or lyophilization for long-term storage .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications: Replace the pyrazole with isosteres (e.g., 1,2,4-triazole) to assess electronic effects ().
  • Substituent Variation: Introduce halogens or electron-withdrawing groups on the pyrazole to modulate lipophilicity (logP) and target affinity.
  • Stereochemical Probes: Synthesize enantiopure (2R,3R) and (2S,3S) forms to isolate pharmacologically active isomers ().
    Biological Assays: Test derivatives in enzyme inhibition assays (IC₅₀) and cellular models (e.g., cytotoxicity in cancer lines) .

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